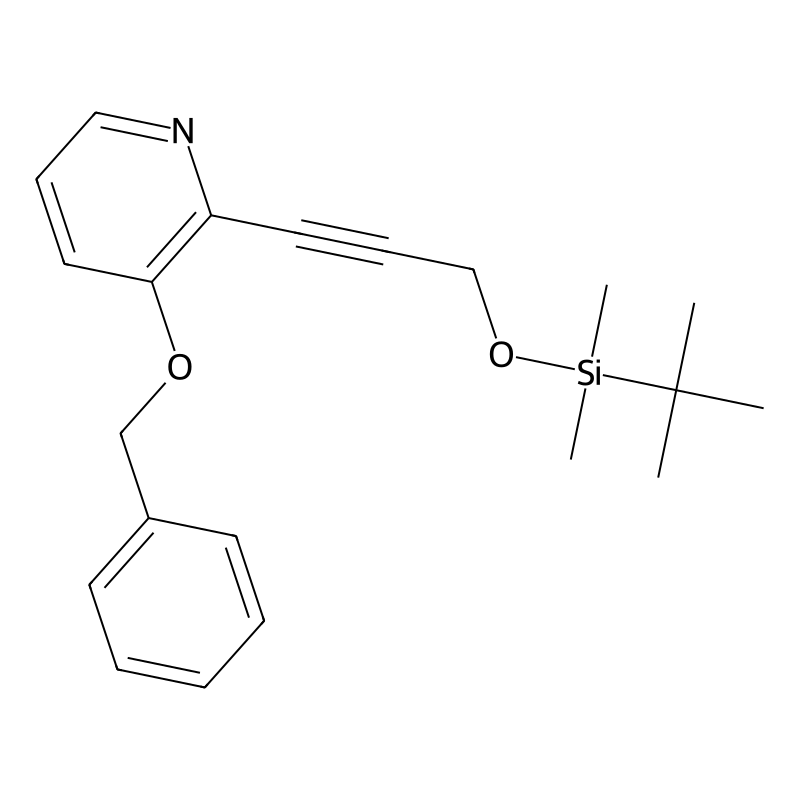3-(Benzyloxy)-2-(3-((tert-butyldimethylsilyl)oxy)-prop-1-YN-1-YL)pyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
3-(Benzyloxy)-2-(3-((tert-butyldimethylsilyl)oxy)-prop-1-yn-1-yl)pyridine is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with a benzyloxy group and a tert-butyldimethylsilyl ether. Its empirical formula is and it has a molecular weight of 353.53 g/mol . This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its structural features that may influence biological activity.
As this compound is likely a synthetic intermediate, a specific mechanism of action within biological systems is not applicable.
- Alkynes can be slightly reactive and should be handled with care.
- Organic compounds, in general, should be handled with appropriate personal protective equipment (PPE) like gloves and goggles in a well-ventilated area.
The synthesis of 3-(Benzyloxy)-2-(3-((tert-butyldimethylsilyl)oxy)-prop-1-yn-1-yl)pyridine typically involves several steps:
- Formation of the Pyridine Ring: Starting from appropriate precursors, the pyridine core can be synthesized through cyclization reactions.
- Introduction of the Benzyloxy Group: This can be achieved via nucleophilic substitution on a suitable halide or through coupling reactions.
- Alkyne Functionalization: The tert-butyldimethylsilyl ether can be introduced using silylation techniques, often employing reagents like tert-butyldimethylsilyl chloride.
- Final Assembly: The alkyne moiety is then integrated into the structure through coupling reactions or other suitable methods .
Due to its unique structure, 3-(Benzyloxy)-2-(3-((tert-butyldimethylsilyl)oxy)-prop-1-yn-1-yl)pyridine holds promise in various applications:
- Pharmaceutical Development: Its potential as a drug candidate targeting specific biological pathways.
- Chemical Research: As a building block for synthesizing more complex molecules in organic chemistry.
- Material Science: Possible applications in developing new materials with tailored properties due to its unique functional groups .
Interaction studies involving this compound could focus on its binding affinity to specific biological targets such as enzymes or receptors. These studies are crucial for understanding how structural modifications influence biological activity and could guide further optimization of the compound for therapeutic purposes. Investigating its interactions with biomolecules may reveal insights into its mechanism of action and potential side effects .
Several compounds share structural similarities with 3-(Benzyloxy)-2-(3-((tert-butyldimethylsilyl)oxy)-prop-1-yn-1-yl)pyridine, including:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Benzyloxy-pyridine | Contains a benzyloxy group | Lacks alkyne functionality |
| 4-Tert-butyldimethylsilyl-pyridine | Tert-butyldimethylsilyl group attached to pyridine | Does not have a benzyloxy substituent |
| 2-(Propynyl)pyridine | Features an alkyne but no silyl or benzyloxy groups | Simpler structure lacking additional functional groups |
These comparisons highlight how the presence of both the benzyloxy and tert-butyldimethylsilyl groups in 3-(Benzyloxy)-2-(3-((tert-butyldimethylsilyl)oxy)-prop-1-yn-1-yl)pyridine distinguishes it from other compounds, potentially enhancing its reactivity and biological profile .








